![molecular formula C20H21N3O2S2 B2683008 N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide CAS No. 1105251-48-6](/img/structure/B2683008.png)
N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been used in various scientific research applications. FIPI was first synthesized in 2009 and since then has been extensively studied due to its potential therapeutic applications.
Mécanisme D'action
FIPI inhibits the activity of PLD by binding to the enzyme's catalytic domain. This binding prevents the enzyme from hydrolyzing phosphatidylcholine, which is essential for various cellular processes. The inhibition of PLD activity by FIPI leads to a decrease in the production of phosphatidic acid, which is a critical signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of PLD activity by FIPI has been shown to have various biochemical and physiological effects. FIPI has been shown to induce apoptosis in cancer cells, reduce inflammation, and prevent thrombosis. In addition, FIPI has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FIPI has various advantages and limitations for lab experiments. One of the main advantages of FIPI is its specificity for PLD activity, making it a useful tool for studying the role of PLD in various cellular processes. FIPI is also relatively easy to synthesize and has a long shelf life, making it a cost-effective choice for lab experiments. However, one of the limitations of FIPI is its potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are various future directions for the use of FIPI in scientific research. One of the potential applications of FIPI is in the treatment of cancer. FIPI has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for various types of cancer. Another potential application of FIPI is in the treatment of neurodegenerative diseases. FIPI has been shown to have neuroprotective effects and improve cognitive function, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to understand the potential off-target effects of FIPI and to develop more specific inhibitors of PLD activity.
Méthodes De Synthèse
FIPI is synthesized by reacting 5-chloro-1-isobutyryl-3,3-dimethylindoline with 2-(2-furyl) ethylamine in the presence of triethylamine. The product is then treated with sulfamide to obtain the final product, FIPI. The synthesis method of FIPI is relatively simple and efficient, making it a popular choice for scientific research.
Applications De Recherche Scientifique
FIPI has been extensively used in scientific research as an inhibitor of phospholipase D (PLD) activity. PLD is an essential enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. The inhibition of PLD activity by FIPI has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-22-19(25)18-15(12-16(27-18)14-8-4-2-5-9-14)21-20(22)26-13-17(24)23-10-6-3-7-11-23/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGLJNHCPRXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-furyl)-1-methylethyl]-1-isobutyryl-3,3-dimethylindoline-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

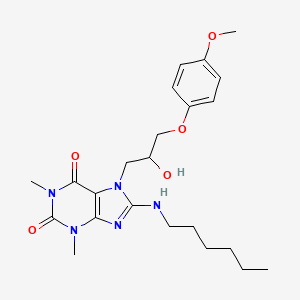
![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
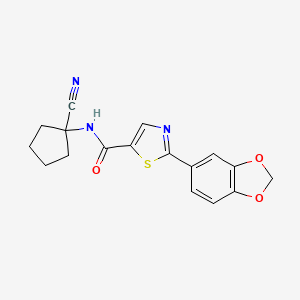
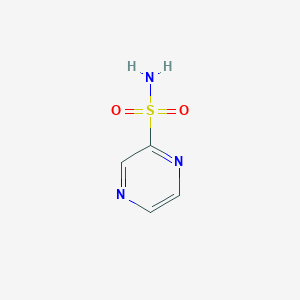
![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)
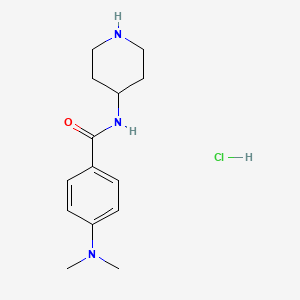
![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

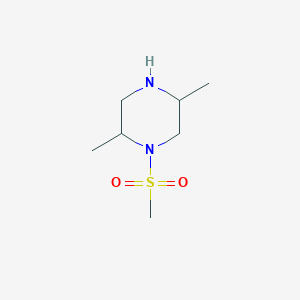
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)
